molecular formula C8H3BrF4O3 B2804916 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid CAS No. 524674-71-3

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid

Cat. No.: B2804916
CAS No.: 524674-71-3
M. Wt: 303.007
InChI Key: PMHZGWJIYADKFG-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H3BrF4O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-(trifluoromethoxy)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, methyl ester

Uniqueness

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds

Properties

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHZGWJIYADKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-6-fluoro-5-trifluoromethylbenzoic acid 50 mmol of 4-bromo-2-fluoro-1-trifluoromethoxybenzene [105529-58-6] are added at −75° C. to a solution of 52.5 mmol of diisopropylamine and 52.5 mmol of n-butyllithium (1.6 M solution in n-hexane) in 100 ml of dry tetrahydrofuran. The reaction mixture is left at this temperature for 2 h and then added to dry ice. Hydrolysis is effected using water, acidification with hydrochloric acid and extraction with tert-butyl methylether. The combined organic extracts are washed with saturated sodium chloride solution and dried over sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by recrystallization from n-heptane. 2-Bromo-6-fluoro-5-trifluoromethoxybenzoic acid is obtained in the form of colorless crystals. Melting point: 112° C. 1H NMR (300 MHz, DMSO-d6/TMS): δ=7.67 and 7.71 (overlapping multiplets, 2H)—19F NMR (282.4 MHz, 1H broadband decoupled, DMSO-d6/CFCl3): δ=−57.6 (d, 5J(FF)=5 Hz, OCF3), 129.0 (q, 5J(FF)=5 Hz, CF).
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